Artemisiane E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Artemisiane E is a sesquiterpene lactone compound isolated from the genus Artemisia, which belongs to the Asteraceae family. This genus includes a wide variety of aromatic plants known for their medicinal properties. This compound has garnered attention due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Artemisiane E involves several steps, typically starting from naturally occurring precursors found in Artemisia species. The synthetic route often includes oxidation and cyclization reactions to form the lactone ring structure characteristic of sesquiterpene lactones .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Artemisia plants. The extraction process involves solvent extraction followed by purification techniques such as column chromatography to isolate the compound in high purity .

化学反应分析

Types of Reactions

Artemisiane E undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized sesquiterpene lactones, while reduction can yield less oxidized derivatives .

科学研究应用

Chemistry: It serves as a model compound for studying sesquiterpene lactone chemistry and reactivity.

Biology: Artemisiane E has shown promise in modulating biological pathways, making it a candidate for further biological studies.

Medicine: The compound exhibits anti-inflammatory and cytotoxic activities, suggesting potential therapeutic applications in treating inflammatory diseases and cancer

作用机制

The mechanism of action of Artemisiane E involves its interaction with various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation .

相似化合物的比较

Artemisiane E is part of a broader class of sesquiterpene lactones found in Artemisia species. Similar compounds include:

Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anti-inflammatory and anticancer activities.

Dihydroartemisinin: A derivative of artemisinin with enhanced bioavailability and potency.

Artemivulactone E: Another sesquiterpene lactone with anti-inflammatory properties

Compared to these compounds, this compound is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Artemisiane E is a compound derived from various species within the Artemisia genus, notably Artemisia annua, which is well-known for its bioactive constituents. This article provides a detailed examination of the biological activities associated with this compound, including its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Composition

This compound is a sesquiterpene that contributes to the overall pharmacological profile of Artemisia species. The essential oils extracted from these plants often contain a complex mixture of compounds, including terpenoids, flavonoids, and phenolic compounds. For instance, the essential oil of Artemisia herba-alba has been analyzed to reveal numerous constituents:

| Compound | Percentage (%) |

|---|---|

| Alpha-pinene | 17.20 |

| Beta-thujone | 10.50 |

| Camphor | 8.40 |

| Other Compounds | 64.90 |

This composition indicates a rich profile that may contribute to the biological activities observed in various studies .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessing the antibacterial activity of essential oils from Artemisia species found that they were effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for this compound were notably low, indicating potent antibacterial activity. For example, the MIC against methicillin-resistant Staphylococcus aureus (MRSA) was reported at 2.10 mg/mL .

Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 2.10 | 7.5 |

| Escherichia coli | 2.78 | 30 |

| Pseudomonas aeruginosa | 2.50 | 15 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging methods. The IC50 values obtained indicate its effectiveness in scavenging free radicals:

- DPPH IC50 : 64.57 µg/mL

- ABTS IC50 : 34.01 µg/mL

These results demonstrate that this compound possesses significant antioxidant activity, which may help mitigate oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of compounds derived from Artemisia species has garnered considerable attention. Studies have shown that extracts containing this compound can induce apoptosis in cancer cell lines through various mechanisms, including:

- Activation of caspase pathways

- Disruption of mitochondrial function

- Modulation of signaling pathways involved in cell proliferation

For instance, research on A. absinthium extracts demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with mechanisms linked to oxidative stress and apoptosis .

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

- Malaria Treatment : Artemisia annua, the source of artemisinin (a precursor to this compound), has been used traditionally for malaria treatment due to its potent antimalarial properties.

- Cancer Therapy : A study highlighted the efficacy of artemisinin derivatives in treating drug-resistant cancer cells, emphasizing the need for further research into sesquiterpenes like this compound as adjunct therapies .

属性

分子式 |

C20H22O5 |

|---|---|

分子量 |

342.4 g/mol |

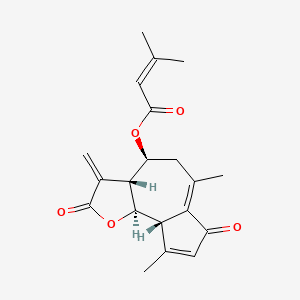

IUPAC 名称 |

[(3aR,4S,9aS,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O5/c1-9(2)6-15(22)24-14-8-11(4)16-13(21)7-10(3)17(16)19-18(14)12(5)20(23)25-19/h6-7,14,17-19H,5,8H2,1-4H3/t14-,17-,18+,19+/m0/s1 |

InChI 键 |

OSLKCNHFMBLVCP-WQANXHIZSA-N |

手性 SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |

规范 SMILES |

CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。